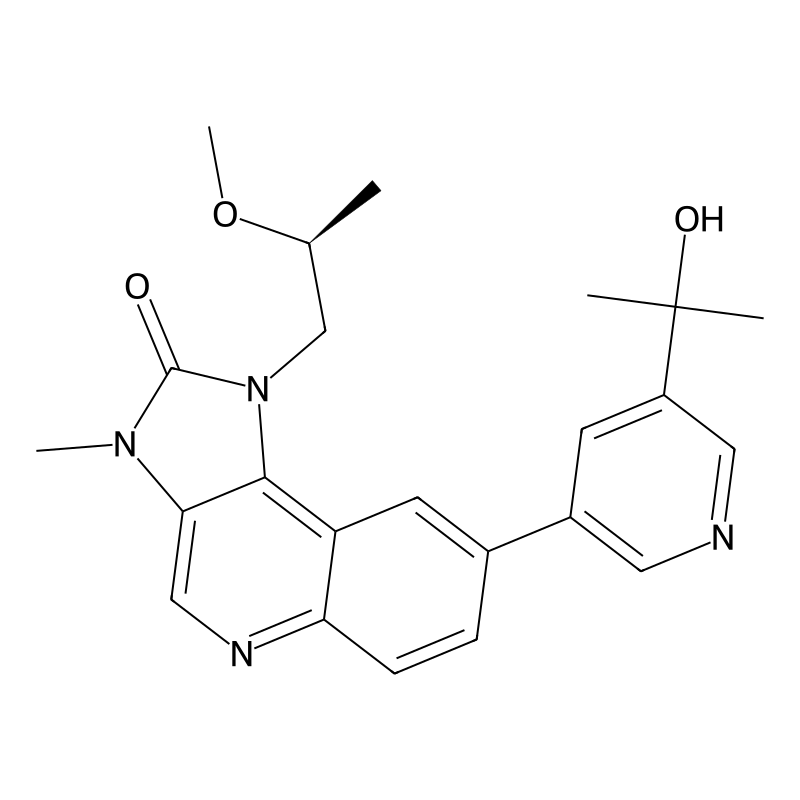

Samotolisib

Content Navigation

Researchers face variable oral absorption and compensatory pathway activation with single-node PI3K inhibitors. Samotolisib (LY3023414) solves this by simultaneously inhibiting PI3K, mTORC1/2, and DNA-PK (IC50 = 4.24 nM) with >95% oral bioavailability and pH-independent solubility (pH 1.5-7.5). This ensures reproducible oral dosing, avoids mTORC2-mediated AKT Ser473 feedback, and enables intermittent target modulation via its short 1-3 h half-life. Ideal for in vivo PK/PD models, oral formulation development, and PTEN-deficient oncology assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Samotolisib (LY3023414) is a highly selective, orally bioavailable, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) [1]. Unlike first-generation single-node inhibitors, Samotolisib provides simultaneous blockade of both PI3K and mTORC1/2 complexes, preventing the compensatory feedback loops that often compromise single-target efficacy [1]. From a procurement perspective, Samotolisib is distinguished by its exceptional physicochemical properties—specifically its high aqueous solubility across a broad physiological pH range (pH 1.5–7.5) and >95% oral bioavailability [1]. These handling characteristics make it an optimal precursor and reference material for complex in vivo pharmacokinetic modeling, oral formulation development, and advanced oncological screening assays [1].

Research Fit

Substituting Samotolisib with generic pan-PI3K inhibitors (such as Buparlisib/BKM120) or older dual inhibitors often leads to formulation bottlenecks and incomplete pathway suppression [1]. Many conventional PI3K/AKT/mTOR inhibitors suffer from severe pH-dependent solubility limitations in the gastrointestinal tract, resulting in erratic absorption, variable pharmacokinetics, and poor reproducibility in oral dosing regimens [1]. Furthermore, single-node PI3K inhibitors frequently fail to suppress mTORC2-mediated AKT phosphorylation at Ser473, triggering rapid resistance in complex tumor models [2]. Samotolisib’s unique short half-life (1–3 hours) enables intermittent target modulation, which effectively impedes tumor growth while mitigating the systemic toxicities typically associated with sustained, generic PI3K/mTOR blockade[1].

Substitution Risk

References

- [1] Smith MC, et al. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356.

- [2] Anderson JC, et al. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Clin Cancer Res. 2017 Dec 15;23(24):7584-7595.

Broad-Spectrum pH Solubility for Oral Formulation

Samotolisib demonstrates high aqueous solubility across the entire physiological pH range of the gastrointestinal tract (pH 1.5 to 7.5), peaking near pH 2 [1]. This contrasts sharply with many standard oral PI3K/AKT/mTOR inhibitors, which exhibit restrictive pH-dependent solubility profiles that limit absorption and pharmacokinetic reliability [1].

| Evidence Dimension | Aqueous solubility and dissolution stability |

| Target Compound Data | Highly soluble and stable from pH 1.5 to 7.5 |

| Comparator Or Baseline | Conventional PI3K inhibitors (pH-restricted solubility) |

| Quantified Difference | Maintains favorable dissolution properties across both fasted (pH 2) and fed/intestinal (pH 4.5–7.5) states |

| Conditions | In vitro simulated gastrointestinal media |

Eliminates the need for complex, resource-intensive solubilization strategies during in vivo formulation and dosing.

Dual Pathway Blockade In Vivo Efficacy

In Apc and Pik3ca-mutant colon cancer models, dual PI3K/mTOR inhibitors like Samotolisib and the benchmark Dactolisib (BEZ235) induced dramatic treatment responses, whereas pan-PI3K inhibitors (e.g., Buparlisib/BKM120) failed to induce significant efficacy [1]. Samotolisib achieved a 24% reduction in median lumen occlusion, compared to a 53% increase in vehicle controls [1].

| Evidence Dimension | Median lumen occlusion reduction (In vivo efficacy) |

| Target Compound Data | 24% reduction |

| Comparator Or Baseline | Pan-PI3K inhibitors (no significant response) and Vehicle Control (53% increase) |

| Quantified Difference | Significant reversal of tumor growth compared to isolated PI3K inhibition |

| Conditions | Murine endoscopy in Apc/Pik3ca-mutant colon cancer models over 14 days |

Proves that Samotolisib is a mandatory selection over single-node PI3K inhibitors when studying models driven by complex PIK3CA mutations.

High Oral Bioavailability & Transient Modulation

Samotolisib achieves >95% oral bioavailability in preclinical models (rats and dogs) with a moderate volume of distribution and a short half-life of 1 to 3 hours[1]. This pharmacokinetic profile allows for intermittent, dose-dependent dephosphorylation of downstream substrates (AKT, S6K, 4E-BP1) for 4 to 6 hours, which is sufficient for antitumor activity while reducing toxicity compared to long-acting analogs [1].

| Evidence Dimension | Oral bioavailability and half-life |

| Target Compound Data | >95% bioavailability; 1-3 hour half-life |

| Comparator Or Baseline | Long-acting sustained PI3K inhibitors |

| Quantified Difference | Enables transient target modulation (4-6 hours of downstream suppression) rather than continuous, toxic blockade |

| Conditions | In vivo pharmacokinetic studies (oral dosing at 3-10 mg/kg) |

Critical for designing in vivo studies that require high systemic exposure without the confounding variable of chronic pathway toxicity.

Balanced PI3K/mTORC2 AKT Suppression

In PTEN-deficient U87 MG glioblastoma cells, Samotolisib concurrently inhibits PI3K-driven AKT phosphorylation at T308 (IC50 = 106 nM) and mTORC2-driven AKT phosphorylation at S473 (IC50 = 94.2 nM)[1]. It also potently inhibits the primary targets PI3Kα (IC50 = 6.07 nM) and DNA-PK (IC50 = 4.24 nM) in biochemical assays[1].

| Evidence Dimension | IC50 for AKT phosphorylation (T308 vs S473) |

| Target Compound Data | 106 nM (T308) and 94.2 nM (S473) |

| Comparator Or Baseline | Isolated PI3K inhibitors (fail to suppress S473) |

| Quantified Difference | Near-equipotent, simultaneous blockade of both critical AKT activation sites |

| Conditions | Cell-based assay in PTEN-deficient U87 MG glioblastoma cell line |

Ensures complete downstream signal termination, making it the preferred reference standard for dual-node pathway assays.

In Vivo PK & Formulation Benchmarking

Due to its >95% oral bioavailability and broad pH solubility, Samotolisib is an ideal reference standard for developing novel oral formulations and benchmarking the ADME properties of experimental kinase inhibitors [1].

PIK3CA-Mutant Oncology Modeling

Selected over pan-PI3K inhibitors for treating Apc/Pik3ca-mutant tumor models (e.g., colorectal cancer spheroids and xenografts) where dual PI3K/mTOR blockade is required to overcome single-node resistance[2].

Transient Target Modulation Assays

Utilized in time-course studies requiring intermittent 'on/off' kinase inhibition, leveraging its 1-3 hour half-life to study pathway recovery dynamics and minimize chronic toxicity in cell or animal models [1].

DNA-PK and mTOR Cross-Talk Studies

Employed as a highly potent chemical probe (DNA-PK IC50 = 4.24 nM) in mechanistic studies dissecting the overlapping signaling networks of DNA repair and cellular metabolism in PTEN-deficient environments [1].

Application Selection Guide

References

- [1] Smith MC, et al. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356.

- [2] Anderson JC, et al. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Clin Cancer Res. 2017 Dec 15;23(24):7584-7595.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Bendell JC, Varghese AM, Hyman DM, Bauer TM, Pant S, Callies S, Lin J, Martinez R, Wickremsinhe E, Fink A, Wacheck V, Moore KN. A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clin Cancer Res. 2018 Jul 15;24(14):3253-3262. doi: 10.1158/1078-0432.CCR-17-3421. Epub 2018 Apr 10. PMID: 29636360.

3: Zou Y, Ge M, Wang X. Targeting PI3K-AKT-mTOR by LY3023414 inhibits human skin squamous cell carcinoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2017 Aug 19;490(2):385-392. doi: 10.1016/j.bbrc.2017.06.052. Epub 2017 Jun 13. PMID: 28623128.

4: Smith MC, Mader MM, Cook JA, Iversen P, Ajamie R, Perkins E, Bloem L, Yip YY, Barda DA, Waid PP, Zeckner DJ, Young DA, Sanchez-Felix M, Donoho GP, Wacheck V. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356. doi: 10.1158/1535-7163.MCT-15-0996. Epub 2016 Jul 20. PMID: 27439478.

5: Zaidi AH, Kosovec JE, Matsui D, Omstead AN, Raj M, Rao RR, Biederman RWW, Finley GG, Landreneau RJ, Kelly RJ, Jobe BA. PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. Ann Surg. 2017 Jul;266(1):91-98. doi: 10.1097/SLA.0000000000001908. PMID: 27471841.

6: Foley TM, Payne SN, Pasch CA, Yueh AE, Van De Hey DR, Korkos DP, Clipson L, Maher ME, Matkowskyj KA, Newton MA, Deming DA. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Mol Cancer Res. 2017 Feb 9;15(3):317-327. doi: 10.1158/1541-7786.MCR-16-0256. Epub ahead of print. PMID: 28184015; PMCID: PMC5550373.

7: Rubinstein MM, Hyman DM, Caird I, Won H, Soldan K, Seier K, Iasonos A, Tew WP, O'Cearbhaill RE, Grisham RN, Hensley ML, Troso-Sandoval T, Sabbatini P, Guillen J, Selcuklu SD, Zimel C, Torrisi J, Aghajanian C, Makker V. Phase 2 study of LY3023414 in patients with advanced endometrial cancer harboring activating mutations in the PI3K pathway. Cancer. 2020 Mar 15;126(6):1274-1282. doi: 10.1002/cncr.32677. Epub 2019 Dec 27. PMID: 31880826.

8: Sakamoto Y, Yamagishi S, Tanizawa Y, Tajimi M, Okusaka T, Ojima H. PI3K-mTOR pathway identified as a potential therapeutic target in biliary tract cancer using a newly established patient-derived cell panel assay. Jpn J Clin Oncol. 2018 Apr 1;48(4):396-399. doi: 10.1093/jjco/hyy011. PMID: 29474549.

9: Wei L, Chintala S, Ciamporcero E, Ramakrishnan S, Elbanna M, Wang J, Hu Q, Glenn ST, Murakami M, Liu L, Gomez EC, Sun Y, Conroy J, Miles KM, Malathi K, Ramaiah S, Anbarasu A, Woloszynska-Read A, Johnson CS, Conroy J, Liu S, Morrison CD, Pili R. Genomic profiling is predictive of response to cisplatin treatment but not to PI3K inhibition in bladder cancer patient-derived xenografts. Oncotarget. 2016 Nov 22;7(47):76374-76389. doi: 10.18632/oncotarget.13062. PMID: 27823983; PMCID: PMC5363516.

10: Wickremsinhe ER, Callies S, Schmalz CA, Lee LB, LaBell ES, Satonin DK. Incorporating dried blood spot LC-MS/MS analysis for clinical development of a novel oncolytic agent. Bioanalysis. 2018 Mar 1;10(5):341-356. doi: 10.4155/bio-2017-0231. Epub 2018 Feb 16. PMID: 29451018.

Explore Compound Types

O4Si-4